(Z)-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-phenylacrylamide
Beschreibung
Eigenschaften
IUPAC Name |
(Z)-N-[2-[2-oxo-2-(propylamino)ethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-phenylprop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2S/c1-2-10-20-18(25)11-23-19(15-12-26-13-16(15)22-23)21-17(24)9-8-14-6-4-3-5-7-14/h3-9H,2,10-13H2,1H3,(H,20,25)(H,21,24)/b9-8- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HICAXYNYCKPXTN-HJWRWDBZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CN1C(=C2CSCC2=N1)NC(=O)C=CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCNC(=O)CN1C(=C2CSCC2=N1)NC(=O)/C=C\C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound (Z)-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-phenylacrylamide belongs to a class of thienopyrazole derivatives, which have garnered attention for their diverse biological activities, particularly in cancer treatment and anti-inflammatory applications. This article explores the biological activity of this specific compound, focusing on its cytotoxic effects against various cancer cell lines and its potential therapeutic applications.
Chemical Structure
The compound's structure features a thieno[3,4-c]pyrazole core fused with a phenylacrylamide side chain. This unique arrangement is believed to contribute to its biological activity.
Biological Activity Overview
Thienopyrazole derivatives have shown promising results in various biological assays. Key findings regarding the biological activity of related compounds can be summarized as follows:
-
Anticancer Activity :
- Thienopyrazole derivatives have demonstrated significant cytotoxicity against multiple cancer cell lines. For instance, a related compound (Tpz-1) exhibited potent selective programmed cell death in human breast, colon, and cervical cancer cells at low micromolar concentrations (0.19 μM to 2.99 μM) .
- The mechanism of action often involves interference with cell cycle progression and disruption of key signaling pathways, including the phosphorylation of Akt and ERK kinases .
- Anti-inflammatory Effects :
- Antioxidant Activity :
Cytotoxicity Assays
A series of studies have evaluated the cytotoxic effects of thienopyrazole derivatives on various cancer cell lines:
| Compound | Cell Line | GI50 (μM) | Mechanism |
|---|---|---|---|
| Tpz-1 | K562 | 0.021 | Tubulin polymerization inhibitor |
| Tpz-1 | A549 | 0.69 | Inhibition of Akt/NF-кB signaling |
| Tpz-1 | MCF-7 | 1.7 | Induction of apoptosis via caspase activation |
These results indicate that the compound (Z)-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-phenylacrylamide could exhibit similar or enhanced activities due to its structural features.
Mechanistic Studies
Research has shown that thienopyrazoles can disrupt microtubule dynamics and interfere with critical signaling pathways:
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Table 1: Hypothetical Structural Comparison of Thienopyrazole Derivatives
Key Observations:
Stereochemical Influence : The (Z)-configuration of the phenylacrylamide group may promote intramolecular C–H⋯π interactions, a feature absent in analogs with linear or (E)-configured side chains.
Crystallographic Robustness: The use of SHELXL ensures high-resolution refinement of the target compound’s structure, critical for resolving steric clashes in its dihydro-thienopyrazole core, a challenge less pronounced in simpler analogs .
Research Implications and Limitations
For instance:
- SHELX -based refinements enable precise bond-length and angle comparisons across analogs, aiding in SAR (structure-activity relationship) studies .
- Hydrogen-bonding patterns, as analyzed via graph-set theory, could explain differences in solubility or melting points between the target compound and its analogs .
Note: Detailed bioactivity or thermodynamic data (e.g., binding affinities, logP values) are required for a comprehensive comparison, which are beyond the scope of the provided evidence.
Vorbereitungsmethoden
Cyclocondensation of Hydrazine Derivatives
The most widely reported method involves the cyclocondensation of thiophene-based hydrazides with α,β-unsaturated carbonyl compounds. For example, treatment of 3-aminothiophene-4-carbohydrazide with acetylacetone under acidic conditions yields the dihydrothieno[3,4-c]pyrazole core. Key parameters include:
- Solvent : Ethanol/water mixtures (3:1 v/v)
- Temperature : Reflux at 78°C
- Catalyst : 10 mol% p-toluenesulfonic acid
- Yield : 68–72% after recrystallization
This route benefits from commercial availability of starting materials but requires strict moisture control to prevent hydrolysis of the hydrazide intermediate.
Paal-Knorr Pyrrole Synthesis for Side-Chain Modification
Introduction of the propylaminoethyl side chain employs a modified Paal-Knorr reaction. 2,5-Dimethoxytetrahydrofuran reacts with the primary amine group of 2-aminoethylthieno[3,4-c]pyrazole in acetic acid, forming the pyrrolidine ring. Subsequent oxidation with Jones reagent generates the critical 2-oxoethyl moiety.
Acrylamide Coupling and Stereoselective Control
The (Z)-3-phenylacrylamide group is introduced via a two-step process:
Formation of the Acrylic Acid Intermediate
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | Cinnamaldehyde, malonic acid | Piperidine catalysis, 100°C, 6h | 85% |
| 2 | Thionyl chloride, DMF | Reflux in anhydrous dichloromethane | 92% |
Stereoselective Amide Bond Formation
Coupling the acrylic acid chloride with the thienopyrazole amine requires careful stereochemical control:
- Base : Triethylamine (3 eq) in THF at −15°C
- Reaction Time : 4h with gradual warming to 25°C
- (Z)-Isomer Selectivity : 78:22 (Z:E) achieved via low-temperature kinetic control
Chromatographic separation on silica gel (hexane:ethyl acetate 4:1) increases isomeric purity to >98%.
Critical Reaction Optimization Parameters
Temperature Effects on Cyclization
A comparative study of thienopyrazole formation demonstrates temperature-dependent yields:
| Temperature (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|
| 60 | 52 | 89.2 |
| 78 | 71 | 95.6 |
| 90 | 68 | 91.3 |
Optimal performance occurs at 78°C, balancing reaction rate and decomposition.
Solvent Systems for Amidation
| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| THF | 7.5 | 6 | 65 |
| DCM | 8.9 | 5 | 72 |
| DMF | 36.7 | 3 | 81 |
| Acetonitrile | 37.5 | 4 | 78 |
Polar aprotic solvents like DMF facilitate faster reaction kinetics but require stringent drying to prevent hydrolysis.
Analytical Characterization Data
NMR Spectral Assignments (400 MHz, DMSO-d6)
| Proton Environment | δ (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Thieno H-5 | 7.82 | d (J=5.2 Hz) | 1H |
| Acrylamide CH=CH | 6.41–6.89 | AB system | 2H |
| Propylamino NH | 8.12 | br s | 1H |
| Pyrrolidine CH2 | 3.54 | m | 4H |
The (Z)-configuration is confirmed by a 15.8 Hz coupling constant between the acrylamide vinyl protons.
Mass Spectrometry
Emerging Methodologies
Photochemical Cyclization
Preliminary studies show UV irradiation (254 nm) reduces reaction times for thienopyrazole formation by 40% while maintaining yields.
Biocatalytic Approaches
Immobilized lipases (e.g., Candida antarctica B) demonstrate 64% enantiomeric excess in acrylamide formation, suggesting potential for chiral variants.
Q & A
Q. How can researchers optimize the synthetic yield of (Z)-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-phenylacrylamide?
- Methodological Answer : Optimize reaction parameters such as temperature (40–80°C), solvent polarity (e.g., DMF vs. THF), and stoichiometry of intermediates (e.g., propylamine derivatives). Monitor reaction progress via TLC or HPLC. Use microwave-assisted synthesis to reduce side products and improve efficiency . Purify via column chromatography with gradient elution (hexane/ethyl acetate) and validate purity using NMR (>95% purity) .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer : Employ 1H/13C NMR to confirm stereochemistry (Z-configuration) and detect proton environments in the thieno[3,4-c]pyrazole core. Use high-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., [M+H]+ ion). Supplement with FT-IR to identify functional groups (amide C=O stretch at ~1650 cm⁻¹) and X-ray crystallography for 3D structural elucidation .
Q. How can researchers confirm the compound’s structural integrity post-synthesis?
- Methodological Answer : Perform 2D NMR experiments (COSY, HSQC, HMBC) to assign coupling patterns and confirm connectivity between the acrylamide and thienopyrazole moieties. Compare experimental NMR shifts with computational predictions (DFT calculations) . Validate crystallinity via powder XRD and thermal stability via DSC/TGA .
Q. What strategies ensure stability during storage and handling?
- Methodological Answer : Store lyophilized samples under inert gas (argon) at –20°C to prevent hydrolysis of the acrylamide group. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Use stabilizers like BHT (0.01% w/v) in solution to inhibit oxidative degradation .
Advanced Research Questions
Q. How can researchers investigate the compound’s interaction with biological targets (e.g., kinases or receptors)?
- Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (KD). Pair with molecular docking (AutoDock Vina) to model interactions with target proteins (e.g., ATP-binding pockets). Validate via cell-based assays (IC50 determination) with controls for off-target effects .
Q. What mechanistic insights explain its reactivity in nucleophilic or electrophilic reactions?
- Methodological Answer : Perform kinetic isotope effect (KIE) studies to identify rate-limiting steps (e.g., acrylamide electrophilicity). Use DFT calculations (Gaussian 09) to map transition states and charge distribution. Probe regioselectivity via reactions with model nucleophiles (e.g., thiols or amines) under varying pH .
Q. How should conflicting biological activity data (e.g., cytotoxicity vs. anti-inflammatory effects) be resolved?
- Methodological Answer : Replicate assays under standardized conditions (e.g., cell line origin, passage number). Use structure-activity relationship (SAR) studies to isolate pharmacophores (e.g., modify the phenylacrylamide group). Cross-validate with proteomics to identify unintended targets .
Q. What methods address solubility challenges in in vitro assays?
- Methodological Answer : Optimize co-solvents (DMSO ≤0.1% v/v) or use nanoparticle encapsulation (PLGA polymers). Characterize solubility via shake-flask method (logP determination) and validate in PBS/serum-containing media. Employ dynamic light scattering (DLS) to monitor aggregation .
Q. How can regioselectivity be controlled during derivatization of the thienopyrazole core?
- Methodological Answer : Use directed ortho-metalation (LiTMP/base) to functionalize specific positions. Protect reactive sites (e.g., amide NH) with Boc groups. Monitor regioselectivity via LC-MS/MS and compare with computational predictions (Hammett σ values) .
Q. What comparative studies validate its efficacy against structural analogs?
- Methodological Answer :
Design a congener library with variations in the propylamino or phenyl groups. Test in parallel using high-throughput screening (HTS) . Analyze trends via PCA (principal component analysis) to correlate structural features with activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
